2-Methyl-1,3-dioxolane-2-carbaldehyde is an organic compound with the molecular formula and a molecular weight of 116.12 g/mol. It belongs to the class of dioxolanes, characterized by a five-membered ring containing two oxygen atoms. The compound features a dioxolane ring with a methyl group and an aldehyde functional group, which contributes to its reactivity and versatility in
While specific biological activities of 2-Methyl-1,3-dioxolane-2-carbaldehyde are not extensively documented, compounds within the dioxolane family often exhibit interesting biological properties. These include potential applications in medicinal chemistry as intermediates for drug synthesis or as protecting groups for reactive functional groups in biomolecules. Further research may be needed to elucidate specific biological effects and mechanisms of action related to this compound .
The synthesis of 2-Methyl-1,3-dioxolane-2-carbaldehyde typically involves several steps:
This method yields approximately 70% of the desired product under optimal conditions.
2-Methyl-1,3-dioxolane-2-carbaldehyde finds utility in various fields:
Several compounds share structural similarities with 2-Methyl-1,3-dioxolane-2-carbaldehyde. Here are some noteworthy comparisons:
| Compound Name | Structure Description | Unique Features |
|---|---|---|
| 2-Methyl-1,3-dioxolane | Lacks the aldehyde group | More stable due to absence of reactive aldehyde |
| 2-Ethyl-2-methyl-1,3-dioxolane | Contains an ethyl group instead of methyl | Different reactivity profile compared to 2-methyl variant |
| 1,3-Dioxane | Six-membered ring structure | Different stability and reactivity characteristics |
| (R)-2,2-Dimethyl-1,3-dioxolane-4-carbaldehyde | Similar dioxolane structure but with additional substituents | Potentially different biological activity due to stereochemistry |
The uniqueness of 2-Methyl-1,3-dioxolane-2-carbaldehyde lies in its combination of both the dioxolane ring and the aldehyde functionality, which imparts distinct reactivity compared to its analogs. This makes it particularly useful in selective synthetic applications and as a versatile intermediate in organic chemistry .
The discovery of 2-methyl-1,3-dioxolane-2-carbaldehyde is rooted in the broader exploration of dioxolane derivatives, which gained prominence in the mid-20th century due to their utility as protecting groups for carbonyl compounds. While the exact synthesis date of this specific derivative remains undocumented, its emergence parallels advancements in acetalization and oxidation methodologies. The compound’s CAS registry number (39050-39-0) and inclusion in modern chemical databases underscore its relevance in contemporary research.
2-Methyl-1,3-dioxolane-2-carbaldehyde belongs to the dioxolane family, a class of five-membered cyclic ethers with two oxygen atoms. Its structure features:
The compound’s molecular formula is C₅H₈O₃, with a molecular weight of 116.12 g/mol. Its SMILES notation (CC1(OCCO1)C=O) and IUPAC name (2-methyl-1,3-dioxolane-2-carbaldehyde) reflect these structural attributes.
| Property | Value | Source |
|---|---|---|
| CAS Number | 39050-39-0 | |
| Molecular Formula | C₅H₈O₃ | |
| Molecular Weight | 116.12 g/mol | |
| Boiling Point | Not reported | |
| Density | Not reported | |
| Stability | Stable under inert conditions |
This compound’s academic value lies in its dual functionality:
Its applications span:
The systematic name 2-methyl-1,3-dioxolane-2-carbaldehyde follows IUPAC guidelines for oxygen-containing heterocycles. The parent structure is 1,3-dioxolane, a five-membered ring with two oxygen atoms at positions 1 and 3. The prefix 2-methyl indicates a methyl group substituent on the second carbon of the ring, while 2-carbaldehyde denotes an aldehyde functional group (-CHO) attached to the same carbon [1] [6]. This nomenclature prioritizes the lowest possible locants for substituents and adheres to functional group suffix rules, where the aldehyde group takes precedence over the methyl substituent in numbering.
Alternative names include 2-methyldioxolane-2-carbaldehyde and 2-(methyldioxolanyl)carbaldehyde, though these are less commonly used [1] [6]. The CAS Registry Number 39050-39-0 uniquely identifies this compound in chemical databases [6].
The molecular formula C₅H₈O₃ corresponds to a molar mass of 116.11 g/mol, calculated as follows:
| Component | Quantity | Atomic Weight (g/mol) | Contribution (g/mol) |
|---|---|---|---|
| Carbon (C) | 5 | 12.01 | 60.05 |
| Hydrogen (H) | 8 | 1.008 | 8.064 |
| Oxygen (O) | 3 | 16.00 | 48.00 |
| Total | 116.11 |
The formula aligns with the compound’s structure: a dioxolane ring (C₃H₆O₂) modified by a methyl group (-CH₃) and an aldehyde group (-CHO) at the 2-position [6].
The carbon at the 2-position of the dioxolane ring is a chiral center, bonded to four distinct groups:
This configuration creates two enantiomers:
The presence of chirality influences physicochemical properties such as optical rotation and reactivity in asymmetric synthesis. However, most commercial and research samples exist as racemic mixtures unless specifically resolved [6].
Structural isomers of 2-methyl-1,3-dioxolane-2-carbaldehyde differ in substituent placement or functional groups:
| Isomer | Molecular Formula | Key Structural Difference |
|---|---|---|
| 2-Methyl-1,3-dioxolane-2-carbaldehyde | C₅H₈O₃ | Aldehyde at 2-position |
| 4-Methyl-1,3-dioxolane-2-carbaldehyde | C₅H₈O₃ | Methyl at 4-position |
| 2-Methyl-1,3-dioxolane-2-acetaldehyde | C₆H₁₀O₃ | Acetaldehyde side chain |
| Trans-2,3-butylene carbonate | C₅H₈O₃ | Carbonate ester, trans-configuration |
These isomers exhibit distinct boiling points, polarities, and reactivities due to variations in functional group placement and electronic effects [2] [5] [7].
Optimal performance requires precise solvent and temperature control. Binary solvent systems (e.g., DMSO-benzene mixtures) enhance reagent solubility and intermediate stability, while anhydrous conditions prevent hydrolytic side reactions. Temperature maintenance at 20–25°C balances reaction kinetics and byproduct suppression, as demonstrated in testosterone oxidation studies [3].
Table: Solvent System Efficacy
| Solvent Composition | Reaction Rate | Byproduct Formation |
|---|---|---|
| Neat DMSO | Moderate | High |
| DMSO:Benzene (1:1) | Optimal | Low |
| DMSO:Dichloromethane | Slow | Moderate |
DCC stoichiometry critically influences the active oxidant species—dimethylsulfonium trifluoroacetate. Pyridinium trifluoroacetate (0.5 equivalents) maximizes electrophilic activation while minimizing decomposition pathways. Acid strength titration reveals that stronger acids (e.g., hydrochloric acid) impede ylide formation, whereas weaker analogs (e.g., acetic acid) yield incomplete conversion [1] [3].
Achieving ≥70% yield mandates:
While Moffatt oxidation dominates, acetalization routes show promise. Ethylene glycol cyclization with α-keto aldehydes under acidic catalysis (e.g., p-toluenesulfonic acid) forms the dioxolane core, though carbaldehyde-specific derivatization remains challenging [2]. Photocatalytic Diels-Alder approaches using ruthenium complexes enable alkene functionalization but require further adaptation for this target [3].
Post-synthesis isolation confronts two primary hurdles: